molecular formula C22H21ClN6O4 B2936142 7-[(2-Chlorophenyl)methyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylpurine-2,6-dione CAS No. 674355-86-3

7-[(2-Chlorophenyl)methyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylpurine-2,6-dione

Cat. No.: B2936142
CAS No.: 674355-86-3
M. Wt: 468.9
InChI Key: DQDROWWVMUUXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups including a chlorophenyl group, a furan-2-carbonyl group, and a piperazin-1-yl group. These groups contribute to the compound’s unique chemical properties and potential biological activities.

Safety and Hazards

As this compound is not intended for human or veterinary use, it should be handled with care in a research setting. Always follow appropriate safety protocols when handling research chemicals.

Future Directions

Given the diverse biological activities of similar compounds , this compound could be a valuable subject for future research. Further studies could explore its potential biological activities, its interactions with various biological targets, and its potential uses in medical or pharmaceutical applications.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O4/c1-26-18-17(19(30)25-22(26)32)29(13-14-5-2-3-6-15(14)23)21(24-18)28-10-8-27(9-11-28)20(31)16-7-4-12-33-16/h2-7,12H,8-11,13H2,1H3,(H,25,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDROWWVMUUXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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